2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride
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Overview
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid or a Lewis acid under reflux conditions. For example, using Montmorillonite-KSF as a catalyst under solvent-free conditions has been reported to yield good results .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones and related heterocyclic compounds. Examples include:
- 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-ylthioacetic acid
- 6-methyl-4-oxo-1,4-dihydropyrimidin-2-ylureidoacetic acid
Uniqueness
What sets 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride apart is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2648940-41-2 |
---|---|
Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.7 |
Purity |
95 |
Origin of Product |
United States |
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